4-(pyridin-3-yloxy)pyridine-2-carbonitrile
Overview
Description
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It consists of a pyridine ring substituted with a nitrile group at the 2-position and a pyridin-3-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-hydroxypyridine with 2-chloropyridine-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted for nucleophilic substitution reactions.
Oxidation and reduction: The pyridine rings can participate in oxidation and reduction reactions.
Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the nitrile group can yield amides or amines, while oxidation of the pyridine rings can produce pyridine N-oxides.
Scientific Research Applications
4-(pyridin-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in studies involving pyridine-binding proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-2-yloxy)pyridine-2-carbonitrile
- 4-(pyridin-4-yloxy)pyridine-2-carbonitrile
- 4-(pyridin-3-yloxy)pyridine-3-carbonitrile
Uniqueness
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is unique due to the specific positioning of the nitrile group and the pyridin-3-yloxy substituent. This arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The specific electronic and steric effects imparted by this structure can lead to unique interactions with biological targets and other molecules .
Biological Activity
4-(Pyridin-3-yloxy)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 188.19 g/mol. The presence of both pyridine and carbonitrile functional groups contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Initial studies suggest that it could disrupt bacterial cell wall synthesis, leading to antimicrobial effects against various pathogens.
- Anticancer Properties : The compound's structure allows it to interfere with cellular mechanisms associated with cancer progression, making it a candidate for further investigation in oncology.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for related compounds range from 2.18 to 3.08 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have explored the anticancer effects of pyridine derivatives, indicating that they can induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess such properties .
Case Studies
- Antimicrobial Efficacy : A study conducted by Furdui et al. demonstrated the synthesis of various pyridine derivatives, including those related to this compound, which exhibited antimicrobial activities superior to standard antibiotics like norfloxacin .
- Cytotoxicity in Cancer Cells : A comparative analysis showed that pyridine-based compounds could inhibit the growth of cancer cells in vitro. The IC50 values for certain derivatives were found to be in the low micromolar range, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other pyridine derivatives:
Compound Name | Biological Activity | MIC/IC50 Values |
---|---|---|
This compound | Antimicrobial, Anticancer | TBD |
Pyridinyl derivatives (e.g., pyrimidines) | Antimicrobial | MIC: 2.18–3.08 µM |
Substituted pyridines | Anticancer | IC50: Low µM |
Properties
IUPAC Name |
4-pyridin-3-yloxypyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLYXPXSBRDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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